2-Bromo-n-(3-methoxybenzyl)acetamide
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Overview
Description
2-Bromo-n-(3-methoxybenzyl)acetamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and an acetamide moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide typically involves the reaction of 3-methoxybenzylamine with 2-bromoacetyl bromide. The general procedure includes:
- Dissolving 3-methoxybenzylamine in anhydrous dichloromethane.
- Adding 2-bromoacetyl bromide dropwise to the solution at 0°C.
- Allowing the reaction mixture to warm to ambient temperature and stirring for 30 minutes.
- Adding an aqueous solution of saturated sodium bicarbonate to the mixture.
- Extracting the organic layer and washing it with saturated sodium bicarbonate solution.
- Drying the organic extracts over anhydrous magnesium sulfate and concentrating in vacuo .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-n-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
2-Bromo-n-(3-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-n-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
- 2-Bromo-n-(2-methoxybenzyl)acetamide
- 2-Bromo-n-(4-methoxybenzyl)acetamide
Comparison:
- 2-Bromo-n-(3-methoxybenzyl)acetamide is unique due to the position of the methoxy group on the benzyl ring, which influences its chemical reactivity and biological activity.
- 2-Bromo-n-(2-methoxybenzyl)acetamide and 2-Bromo-n-(4-methoxybenzyl)acetamide have the methoxy group at different positions, leading to variations in their physical and chemical properties .
Properties
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIBUNXBLOJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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